TDP-43 degrader-1

ALS FTD TDP-43 mislocalization

Select TDP-43 degrader-1 (2902692-25-3) for its proven nuclear relocalization in mutant TDP-43, VCP, and FTD fibroblasts (43–91% ratio increase). Reduces stress granule aggregates from ~250 to 40/cell. Differentiated from occupancy inhibitors and PROTACs. ≥95% purity. For ALS/FTD mechanism studies. Purchase high-purity stock now.

Molecular Formula C28H29N3O3
Molecular Weight 455.5 g/mol
Cat. No. B12376798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDP-43 degrader-1
Molecular FormulaC28H29N3O3
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC
InChIInChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+
InChIKeyRKKQXGNMFVKLDL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDP-43 degrader-1 for ALS and FTD Research: Baseline Characterization and Procurement Essentials


TDP-43 degrader-1 (also identified as Compound example 7; CAS: 2902692-25-3) is a synthetic small-molecule degrader targeting TAR DNA-binding protein 43 (TDP-43), a key pathological protein implicated in amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Alzheimer‘s disease [1]. The compound promotes the relocalization of abnormally distributed TDP-43 from the cytoplasm to the nucleus and reduces the aggregation of TDP-43-positive HuR stress granules in cellular models . Structurally, TDP-43 degrader-1 is an isoquinoline derivative with a molecular formula of C28H29N3O3 and a molecular weight of 455.55 g/mol . The compound is available from commercial suppliers including MedChemExpress (Cat. No. HY-160115) at ≥95% purity, with 1 mg in-stock pricing at approximately $1,600 USD as of this writing .

Why TDP-43 degrader-1 Cannot Be Substituted with Generic TDP-43 Inhibitors or PROTACs


TDP-43 proteinopathies present a unique challenge: the pathological driver is not merely the presence of TDP-43 but its aberrant cytoplasmic mislocalization and aggregation into toxic species [1]. Conventional small-molecule inhibitors designed to block TDP-43 function fail to address the underlying proteostatic imbalance—they neither remove existing aggregates nor restore proper nucleocytoplasmic shuttling [2]. While heterobifunctional PROTACs targeting C-terminal TDP-43 fragments (such as PROTAC 2) have demonstrated degradation of aggregates in Neuro-2a cells, their effect on endogenous full-length TDP-43 subcellular redistribution has not been established [3]. TDP-43 degrader-1 occupies a distinct mechanistic niche: it promotes nuclear relocalization of mislocalized TDP-43 in patient-derived fibroblasts—a functional restoration phenotype that generic degradation approaches or occupancy-based inhibitors do not recapitulate [4]. Substituting this compound with an alternative TDP-43-targeting agent risks confounding experimental outcomes due to divergent mechanisms of action and unvalidated phenotypic endpoints.

Quantitative Differentiation Evidence for TDP-43 degrader-1: Head-to-Head Comparisons and Class-Level Distinctions


Nuclear Relocalization of TDP-43 in Patient-Derived Fibroblasts: TDP-43 degrader-1 vs. DMSO Control

TDP-43 degrader-1 (1 μM) increased the nuclear/cytoplasmic ratio of TDP-43 immunofluorescence intensity in three distinct patient-derived fibroblast lines: mutant TDP-43 fibroblasts, mutant VCP fibroblasts, and FTD patient fibroblasts. The compound restored nuclear TDP-43 localization relative to DMSO-treated control cells, which were normalized to a baseline ratio of 100 [1].

ALS FTD TDP-43 mislocalization nucleocytoplasmic transport patient-derived fibroblasts

Reduction of TDP-43-Positive HuR Stress Granule Aggregation Under Arsenite Stress: TDP-43 degrader-1 vs. Untreated Control

Under arsenite-induced oxidative stress, patient-derived fibroblasts treated with TDP-43 degrader-1 (1 μM, 24 h) exhibited a marked reduction in TDP-43-positive HuR stress granule aggregates compared to untreated controls. The compound decreased the normalized mean count of aggregates per cell [1].

stress granule dynamics TDP-43 aggregation ALS FTD cellular stress response

Mechanistic Distinction from Occupancy-Based Inhibitors: Degrader-Mediated Proteostatic Correction vs. Pharmacological Inhibition

TDP-43 degrader-1 functions through a targeted protein degradation mechanism involving ubiquitination and proteasome-mediated degradation of TDP-43 . This fundamentally differs from tankyrase inhibitors, which suppress TDP-43 aggregate formation by modulating PARP family signaling pathways without directly eliminating existing TDP-43 species [1]. The degradation mechanism offers the theoretical advantage of clearing pre-existing pathological protein rather than merely preventing new aggregate formation. Additionally, while PROTAC 2 degrades C-terminal TDP-43 aggregates in Neuro-2a cells without affecting endogenous TDP-43 [2], TDP-43 degrader-1 demonstrates functional relocalization of endogenous full-length TDP-43 in patient fibroblasts—a distinct phenotypic endpoint not reported for PROTAC 2.

targeted protein degradation TDP-43 PROTAC pharmacological chaperone mechanism of action

Optimal Research Applications for TDP-43 degrader-1 Based on Validated Quantitative Evidence


Studying Nucleocytoplasmic Transport Defects in ALS and FTD Patient-Derived Fibroblasts

Researchers investigating the mechanisms underlying TDP-43 nuclear depletion and cytoplasmic mislocalization in ALS and FTD can employ TDP-43 degrader-1 as a chemical probe to restore nuclear TDP-43 localization. The compound has demonstrated quantitatively robust nuclear relocalization across three disease-relevant patient fibroblast lines (mutant TDP-43, mutant VCP, and FTD patient fibroblasts), with nuclear/cytoplasmic ratio increases of 43%, 91%, and 75% respectively relative to DMSO controls [1]. This application is particularly suitable for studies requiring functional restoration readouts in human disease-relevant cellular models.

Investigating Stress Granule Dynamics and TDP-43 Aggregation in Cellular Models of Oxidative Stress

Investigators examining the role of stress granules in TDP-43 proteinopathy pathogenesis can utilize TDP-43 degrader-1 to dissect the relationship between oxidative stress, HuR-positive granule formation, and subsequent TDP-43 aggregation. The compound reduces TDP-43-positive HuR stress granule aggregates from a baseline of approximately 250 per cell to 40 per cell under arsenite stress conditions [1], providing a quantifiable endpoint for studies of stress granule resolution and aggregate clearance.

Chemical Biology Studies Comparing Degrader-Mediated vs. Inhibitor-Based TDP-43 Targeting Strategies

Laboratories conducting comparative mechanism-of-action studies can employ TDP-43 degrader-1 as a representative degrader to benchmark against occupancy-based inhibitors and heterobifunctional PROTACs. The compound's demonstrated ability to promote nuclear relocalization of endogenous TDP-43 distinguishes it from PROTAC 2 (which targets C-terminal fragments without affecting endogenous TDP-43) [2] and from tankyrase inhibitors (which suppress aggregate formation via PARP modulation rather than degradation) [3]. Such studies are essential for establishing target engagement criteria and selecting appropriate tool compounds for specific TDP-43 pathological endpoints.

Validation of TDP-43 Relocalization Assays in Drug Discovery Screening Cascades

Drug discovery programs targeting TDP-43 proteinopathies can utilize TDP-43 degrader-1 as a positive control compound for validating high-content screening assays that measure nuclear/cytoplasmic TDP-43 distribution. The compound's robust and reproducible relocalization phenotype (nuclear/cytoplasmic ratio shifts of +43% to +91% across multiple cell lines at 1 μM) [1] provides a reliable benchmark for assay optimization and quality control in screening campaigns aimed at identifying novel TDP-43 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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